Butyl[(3-ethoxyphenyl)methyl]amine
Description
Butyl[(3-ethoxyphenyl)methyl]amine is a secondary amine characterized by a butyl group and a 3-ethoxyphenylmethyl group attached to the nitrogen atom. The compound’s structure features a meta-substituted ethoxy group on the aromatic ring, which influences its electronic and steric properties. The straight-chain butyl group contributes to moderate lipophilicity, which may affect solubility and bioavailability.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-5-9-14-11-12-7-6-8-13(10-12)15-4-2/h6-8,10,14H,3-5,9,11H2,1-2H3 |
InChI Key |
YDLTUCPVBSONEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3-ethoxyphenyl)methyl]amine typically involves the alkylation of 3-ethoxybenzylamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction can be represented as follows:
3-ethoxybenzylamine+Butyl halide→this compound+Hydrogen halide
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Butyl[(3-ethoxyphenyl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl[(3-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The ethoxyphenyl group enhances its binding affinity to aromatic amino acid residues in proteins, facilitating its biological activity. The pathways involved may include modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts Butyl[(3-ethoxyphenyl)methyl]amine with two structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|
| This compound | C₁₃H₂₁NO | 207.31 (calc.) | Butyl, 3-ethoxyphenylmethyl | Meta-ethoxy; straight alkyl chain |
| (2-ethoxyphenyl)methylamine | C₁₄H₂₃NO | 221.34 | 3-Methylbutyl, 2-ethoxyphenylmethyl | Ortho-ethoxy; branched alkyl chain |
| Benzyl-(1-phenyl-but-3-enyl)-amine | C₁₇H₁₉N | 237.34 (calc.) | Benzyl, 1-phenyl-but-3-enyl | Allylic amine; conjugated double bond |
Key Observations:
The meta-substituted compound (target amine) may exhibit enhanced electronic donation to the ring without significant steric interference, favoring applications in catalysis or medicinal chemistry.
Alkyl Chain Branching :
- The 3-methylbutyl (isopentyl) group in the ortho-ethoxy analog increases lipophilicity compared to the straight butyl chain, which could improve membrane permeability but reduce aqueous solubility .
Unsaturation and Reactivity :
Physicochemical and Functional Differences
- Lipophilicity :
- Branched alkyl chains (e.g., 3-methylbutyl) typically increase logP values compared to linear chains. For example, (2-ethoxyphenyl)methylamine may have a higher logP than this compound, affecting drug-likeness parameters .
- Solubility :
- The meta-ethoxy isomer’s reduced steric bulk may improve solubility in polar solvents relative to its ortho counterpart.
- Thermal Stability :
- Allylic amines (e.g., Entry 6a) are prone to thermal degradation due to unsaturation, whereas saturated analogs like the target compound likely exhibit greater stability .
Biological Activity
Butyl[(3-ethoxyphenyl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as an amine derivative with a butyl group and a 3-ethoxyphenyl moiety. Its structure is significant for its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It has been suggested that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, research on related amine derivatives indicates significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest.
Case Study: Anticancer Activity in Prostate Cancer Cells
A study investigating the effects of similar compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against prostate cancer cell lines. These findings suggest that this compound may also possess comparable activity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | PC3 (Prostate Cancer) | 5.1 | Apoptosis induction |
| Compound B | MCF-7 (Breast Cancer) | 7.6 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound may exhibit antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
Research Findings on Antimicrobial Effects
Research has demonstrated that certain amine derivatives can inhibit the growth of pathogenic bacteria and fungi, providing a dual therapeutic approach for infections and cancer treatment.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Candida albicans | 16 μg/mL |
Safety and Toxicity Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies suggest a favorable safety profile with low toxicity in vitro; however, further in vivo studies are necessary to confirm these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
